2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,4-dimethoxybenzenesulfonamide core linked to a phenylpyridazine-pyrrolidine moiety. The compound’s structure integrates key pharmacophoric elements:
- Sulfonamide group: Known for diverse biological activities, including enzyme inhibition and antimicrobial effects.
- Aromatic systems: The 2,4-dimethoxybenzene and pyridazine rings contribute to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-8-10-21(20(15-18)30-2)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRQKWMQNVYDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.
- Reactivity Studies: The compound's reactivity can be explored through different reaction conditions, providing insights into the behavior of similar sulfonamide derivatives.
2. Biology:
- Antimicrobial Properties: Research indicates that compounds with similar structures exhibit antimicrobial activity. Studies are ongoing to evaluate the efficacy of this compound against various pathogens.
- Anticancer Activity: Preliminary studies suggest potential anticancer properties. The compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways.
3. Medicine:
- Therapeutic Applications: There is growing interest in exploring this compound as a drug candidate for treating various diseases, including cancer and bacterial infections. Its mechanism of action involves inhibiting enzymes by mimicking natural substrates.
- Neurological Disorders: Investigations are underway to assess its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
4. Industry:
- Material Science: The compound's unique properties may be harnessed in developing new materials with specific electronic or optical characteristics.
Case Study 1: Antimicrobial Activity
A study conducted on sulfonamide derivatives revealed that compounds similar to 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing bioactivity.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound for anticancer drug development.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates development of new compounds |
| Biology | Antimicrobial and anticancer properties | Offers new therapeutic avenues |
| Medicine | Drug candidate for various diseases | Potential to treat infections and cancer |
| Industry | Development of advanced materials | Innovations in material science |
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridazine rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
Sulfonamide Core : All compounds share a sulfonamide backbone, but the aromatic systems vary (e.g., benzene vs. thiophene in ), impacting electronic properties and target binding.
Substituent Effects :
- The 2,4-dimethoxy groups in the target compound increase electron density and lipophilicity compared to the chloro-thiophene in or fluoro-chromen in .
- Pyrrolidine is conserved in the target and , suggesting a role in enhancing solubility or receptor interaction.
Synthetic Routes :
Biological Activity
2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS Number: 904826-09-1) is a complex organic compound known for its potential biological activities. This compound features a sulfonamide group, which is significant in medicinal chemistry due to its diverse pharmacological properties. The structural components include a benzene sulfonamide core, dimethoxy substituents, and a pyridazinyl-pyrrolidinyl moiety, suggesting potential interactions with various biological targets.
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 440.5 g/mol
- Structure : The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study on pyrrolidine derivatives showed that certain modifications enhanced their antibacterial and antifungal activities. For instance, the presence of electron-donating groups on the aromatic ring was found to increase the inhibitory effects against various bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| Compound A | Pyrrolidine core | MIC < 1 µg/mL |
| Compound B | Dimethoxy substitution | Moderate activity |
| Compound C | Halogenated variants | Strong inhibition |
The proposed mechanism of action for sulfonamide compounds includes inhibition of bacterial folic acid synthesis by mimicking para-amino benzoic acid (PABA), which is essential for bacterial growth. This mechanism is critical in understanding how this compound may exert its effects .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus. The study found that derivatives similar to this compound exhibited promising results, with some compounds achieving MIC values significantly lower than traditional antibiotics .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound against Candida albicans. The results indicated that compounds with similar structural motifs demonstrated effective inhibition of fungal growth at low concentrations, suggesting their potential as therapeutic agents in treating fungal infections .
Q & A
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology : Perform kinetic assays (e.g., fluorogenic substrates for proteases) under varying inhibitor concentrations. Calculate Ki values via Dixon plots and confirm non-competitive inhibition via Lineweaver-Burk analysis. Cross-reference with RNA-seq data to identify downstream pathway modulation .
Notes on Evidence Utilization
- Synthesis & Characterization : , and 14 provide protocols for sulfonamide synthesis, analytical validation, and reaction optimization.
- Biological Evaluation : and detail antimitotic and enzyme inhibition assays, while offers statistical frameworks.
- Advanced Methodologies : (experimental design) and 17 (structural modifications) inform pharmacokinetic and SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
